N-(1-phenylethyl)-2-propylpentanamide
Description
N-(1-Phenylethyl)-2-propylpentanamide is a synthetic amide derivative characterized by a branched alkyl chain (2-propylpentanamide) and a chiral 1-phenylethyl substituent. The phenylethyl group may influence stereochemical interactions with biological targets, while the propylpentanamide backbone could enhance lipophilicity, affecting pharmacokinetic properties such as tissue distribution and metabolic stability.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-4-9-15(10-5-2)16(18)17-13(3)14-11-7-6-8-12-14/h6-8,11-13,15H,4-5,9-10H2,1-3H3,(H,17,18) |
InChI Key |
XEXHDBWTRTWPQX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)
- Structure : Features a hydroxyphenyl group instead of 1-phenylethyl.
- Biological Activity : Designed as a hybrid of VPA and suberoylanilide hydroxamic acid (SAHA), HO-AAVPA acts as an HDAC inhibitor with preferential binding to HDAC1 (affinity order: HDAC1 > HDAC8 > HDAC6) .
- Pharmacokinetics : Binds to human serum albumin (HSA) with high affinity, enhancing its plasma retention. In rats, it shows extensive tissue distribution, particularly in the liver and brain .
- Metabolism : Undergoes biotransformation via CYP2C11, yielding hydroxylated metabolites .
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide
- Structure : Substituted with a thiadiazole ring.
- The thiadiazole group may enhance metabolic stability but reduce solubility compared to aryl-substituted analogs .
N-(2-Phenylethyl)-2-propylpentanamide
N-(Bicyclo[1.1.1]pentan-1-yl)-2-propylpentanamide (20b)
- Structure : Contains a rigid bicyclic scaffold.
- Relevance : Demonstrates how steric hindrance and conformational rigidity can modulate bioactivity, though specific data are unavailable .
Structural and Functional Analysis
Table 1: Structural Comparison
Table 2: Pharmacological and Pharmacokinetic Properties
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